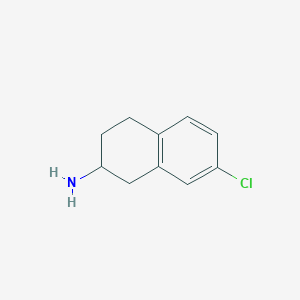

7-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine

描述

IUPAC Nomenclature and Systematic Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for polycyclic aromatic compounds with heteroatom substitution. The compound is officially designated as this compound, reflecting its structural foundation on the tetrahydronaphthalene ring system with specific substitution patterns. The Chemical Abstracts Service has assigned registry number 63823-26-7 to this compound, providing a unique identifier for chemical databases and regulatory documentation.

The systematic classification places this compound within multiple chemical categories based on its functional groups and structural characteristics. Primarily, it belongs to the class of halogenated aromatic amines, specifically as a chlorinated tetrahydronaphthalene derivative. Additionally, the compound is classified under the broader category of 2-aminotetralins, which represent conformationally restricted analogues of phenethylamine-type compounds. The presence of the primary amine functionality at the 2-position and the chlorine substitution at the 7-position creates a unique pharmacophore that has implications for receptor binding and biological activity.

Alternative nomenclature systems have generated several synonymous names for this compound, including 7-chloro-1,2,3,4-tetrahydro-naphthalen-2-ylamine and 2-naphthalenamine, 7-chloro-1,2,3,4-tetrahydro-. These variations reflect different approaches to naming the compound while maintaining reference to the same molecular structure. The hydrochloride salt form of this compound carries the additional Chemical Abstracts Service registry number 1159825-40-7, representing the protonated form commonly used in pharmaceutical applications.

Molecular Formula and Stereochemical Considerations

The molecular formula of this compound is established as C₁₀H₁₂ClN, with a corresponding molecular weight of 181.66 daltons. This formula reflects the integration of ten carbon atoms forming the bicyclic tetrahydronaphthalene framework, twelve hydrogen atoms distributed across the ring system and amine substituent, one chlorine atom at the 7-position, and one nitrogen atom comprising the primary amine functionality at the 2-position. The hydrochloride salt variant exhibits the molecular formula C₁₀H₁₃Cl₂N with a molecular weight of 218.12 daltons, accounting for the additional hydrogen chloride molecule.

Stereochemical considerations for this compound center on the chiral center present at the 2-position where the amine group is attached. This asymmetric carbon atom gives rise to two possible enantiomers, designated as (2S) and (2R) configurations according to the Cahn-Ingold-Prelog priority rules. Research has demonstrated that these enantiomers exhibit significantly different pharmacological profiles, with stereoselectivity ratios often exceeding 50-fold in receptor binding studies. The (2S)-enantiomer typically demonstrates higher affinity and potency compared to its (2R)-counterpart in various biological assays, emphasizing the critical importance of absolute configuration in determining biological activity.

The three-dimensional molecular structure of this compound can be described using standardized chemical notation systems. The International Chemical Identifier string for this compound is InChI=1S/C10H12ClN.ClH/c11-9-3-1-7-2-4-10(12)6-8(7)5-9;/h1,3,5,10H,2,4,6,12H2;1H, which provides a complete description of atomic connectivity and stereochemistry. The Simplified Molecular Input Line Entry System representation is C1CC2=C(CC1N)C=C(C=C2)Cl.Cl, offering an alternative method for representing the molecular structure in chemical databases.

Comparative Analysis of Structural Analogues in the 2-Aminotetralin Family

The 2-aminotetralin family encompasses a diverse array of structurally related compounds that share the common tetrahydronaphthalene-2-amine core structure but differ in their substitution patterns and functional group modifications. This compound occupies a distinctive position within this family due to its specific halogen substitution pattern, which imparts unique electronic and pharmacological properties compared to other analogues.

The parent compound of this family, 2-aminotetralin (1,2,3,4-tetrahydronaphthalen-2-amine), serves as the foundational structure from which various derivatives are synthesized. This unsubstituted parent compound has the molecular formula C₁₀H₁₃N and molecular weight of 147.221 daltons, demonstrating the structural relationship to the chlorinated analogue. Research has established that 2-aminotetralin functions as a rigid analogue of phenylisobutylamine and exhibits stimulant properties through inhibition of serotonin and norepinephrine reuptake.

Within the halogenated subset of 2-aminotetralin derivatives, this compound can be compared to other positional isomers and halogen variants. The 6-chloro analogue represents a close structural relative with chlorine substitution at the adjacent position, offering insights into the impact of halogen positioning on biological activity. These positional isomers demonstrate how subtle structural modifications can significantly influence receptor binding profiles and pharmacological outcomes.

The 5-substituted-2-aminotetralin series has received extensive investigation in recent pharmaceutical research, particularly for applications targeting serotonin and adrenergic receptor systems. These compounds, including 5-phenyl, 5-(2'-fluorophenyl), and 5-(2'-chlorophenyl) derivatives, demonstrate the versatility of the 2-aminotetralin scaffold for developing receptor-selective ligands. Structure-activity relationship studies have revealed that modifications at the 5-position can dramatically alter selectivity profiles among receptor subtypes, with certain analogues achieving greater than 100-fold selectivity between closely related receptor variants.

Comparative analysis of binding affinities reveals that halogen substitution significantly influences receptor interactions across multiple neurotransmitter systems. For instance, 5-substituted-2-aminotetralin analogues with 2'-halogenated phenyl groups demonstrate enhanced potency and selectivity compared to their non-halogenated counterparts. These findings suggest that the chlorine substitution in this compound may similarly contribute to unique receptor binding characteristics that distinguish it from other family members.

| Compound | Substitution Pattern | Molecular Weight | Key Characteristics |

|---|---|---|---|

| 2-Aminotetralin | Unsubstituted | 147.22 g/mol | Parent compound, stimulant properties |

| This compound | 7-Chloro | 181.66 g/mol | Halogenated derivative |

| 6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine | 6-Chloro, 1-amino | 181.66 g/mol | Positional isomer |

| 5-Phenyl-2-aminotetralin | 5-Phenyl | 223.31 g/mol | Enhanced receptor selectivity |

The conformational properties of 2-aminotetralin family members contribute significantly to their biological activities and represent a crucial aspect of their structure-activity relationships. The semi-rigid nature of the tetrahydronaphthalene ring system constrains the molecular conformation while maintaining sufficient flexibility for optimal receptor interactions. This conformational restriction has been identified as a key factor in achieving selectivity among closely related receptor subtypes, as demonstrated in studies of alpha-2 adrenergic receptor ligands.

属性

IUPAC Name |

7-chloro-1,2,3,4-tetrahydronaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1,3,5,10H,2,4,6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGTHAPVEIKCPDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学研究应用

7-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used as a probe in biological studies to understand the interaction of chlorinated compounds with biological systems.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism by which 7-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

相似化合物的比较

Table 1: Substituent Variations in Tetrahydronaphthalen-amines

Notes:

- Chlorine vs. Fluorine : The 7-fluoro analog () exhibits higher electronegativity, which may alter receptor binding kinetics compared to the chloro derivative. Fluorine’s smaller atomic radius could also reduce steric hindrance .

- Methoxy vs.

- Di-chloro substitution : The 5,7-dichloro derivative () demonstrates increased molecular weight (252.57 g/mol) and lipophilicity, which may enhance blood-brain barrier penetration but complicate synthesis .

Positional and Stereochemical Isomerism

Table 2: Positional and Stereochemical Variants

Key Observations :

- Stereochemistry : The (R)-6-chloro-1-amine () highlights the role of chirality in pharmacological activity, as enantiomers often exhibit divergent binding affinities .

Pharmacological Activity

Chlorine’s electron-withdrawing effects may enhance PAT-like activity in the 7-chloro derivative by stabilizing receptor-ligand interactions .

准备方法

Key Reaction Parameters:

| Step | Reagents/Conditions | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | AlCl₃, THF | 80°C | 6 | 85 |

| 2 | H₂SO₄, ethylene glycol | 120°C | 4 | 78 |

| 3 | NaBH₄, THF | 0°C | 2 | 90 |

Alternative Reductive Amination Route

A streamlined approach involves reductive amination of a pre-formed tetrahydronaphthalene ketone:

- 7-Chloro-1-tetralone is treated with ammonia and hydrogen gas under high pressure (5–10 atm) in the presence of Raney nickel at 50°C.

- This one-pot method achieves ~75% yield with minimized byproducts.

Advantages:

- Eliminates intermediate purification steps.

- Scalable for industrial production.

Solvent and Catalyst Optimization

Critical factors influencing yield and selectivity include:

| Parameter | Optimal Choice | Effect on Reaction |

|---|---|---|

| Solvent | Tetrahydrofuran (THF) | Enhances AlCl₃ solubility and acylation efficiency. |

| Catalyst | AlCl₃ | Superior electrophilic activation for Friedel-Crafts vs. FeCl₃ or ZnCl₂. |

| Reducing Agent | NaBH₄ | Selective ketone-to-amine reduction without over-reduction. |

Purification and Isolation

Final purification typically involves:

- Acid-base extraction to isolate the amine from unreacted starting materials.

- Recrystallization from ethanol-water mixtures to achieve >98% purity.

常见问题

Q. Key Reaction Conditions :

| Parameter | Optimal Range |

|---|---|

| Temperature | 0°C–rt (Step 2) |

| Solvent | DCM or acetone |

| Catalysts/Reagents | Na(OAc)₃BH, SOCl₂ |

Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Basic Research Focus

Structural validation requires a combination of:

- ¹H/¹³C NMR : Assign peaks for the chloro-substituted tetrahydronaphthalene backbone (e.g., δ 1.5–2.8 ppm for CH₂ groups, δ 3.1–3.5 ppm for NH₂) .

- HPLC : Use a chiral stationary phase with MeOH:EtOH:2-PrOH:Hexanes (5:5:5:85) at 10 mL/min flow rate to confirm enantiopurity .

- HRMS : Validate molecular weight (e.g., C₁₀H₁₁ClN: calc. 180.065 g/mol) and isotopic patterns .

Q. Data Interpretation Tips :

- Compare NMR shifts with structurally similar compounds (e.g., trans-4-cyclohexyl derivatives) to identify substitution patterns .

- Use retention time discrepancies in HPLC to detect impurities (e.g., t₁ = 11.2 vs. t₂ = 12.3 min for biphenyl analogues) .

How can computational chemistry tools be integrated to predict the reactivity of this compound in novel reaction environments?

Advanced Research Focus

Quantum chemical calculations (e.g., DFT) and reaction path search methods enable:

- Reactivity Prediction : Simulate electrophilic substitution at the chloro site using Fukui indices or electrostatic potential maps .

- Solvent Effects : COSMO-RS models to optimize solvent choice (e.g., DCM vs. acetone) for amination steps .

- Transition State Analysis : Identify steric hindrance from substituents (e.g., dimethyl groups in fluorene derivatives) .

Q. Case Study :

- A fluorene analogue (7-Chloro-9,9-dimethyl-N-(naphthalen-1-yl)-N-phenyl-9H-fluoren-2-amine) showed reduced reactivity in SN2 reactions due to steric effects, validated via DFT .

What strategies are recommended to resolve contradictions in pharmacological data involving this compound across different experimental models?

Advanced Research Focus

Contradictions may arise from assay conditions or stereochemical variability. Mitigation strategies include:

- Iterative SAR Studies : Modify substituents (e.g., cyclohexyl vs. biphenyl groups) to isolate pharmacophore contributions .

- Enantiomer-Specific Testing : Compare (R)- and (S)-enantiomers in receptor-binding assays (e.g., dopamine receptor modulation in tetralin analogues) .

- Cross-Model Validation : Use in silico docking (AutoDock Vina) and in vitro assays (e.g., radioligand displacement) to reconcile discrepancies .

Q. Example :

- For 5,7-difluoro-1,2,3,4-tetrahydro analogues, (R)-enantiomers exhibited 10x higher receptor affinity than (S)-enantiomers, highlighting stereochemistry’s role .

How can researchers optimize reaction yields for halogenated tetrahydronaphthalen-2-amine derivatives under scalable conditions?

Advanced Research Focus

Yield optimization involves:

- Microwave-Assisted Synthesis : Reduce reaction time for chlorination steps (e.g., 30 min vs. 2 hr conventional heating) .

- Flow Chemistry : Continuous flow systems for amination steps to minimize side reactions (e.g., overalkylation) .

- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps (e.g., converting naphthalene to tetrahydronaphthalene) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。